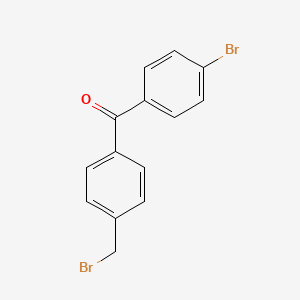

(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone

Description

BenchChem offers high-quality (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-(bromomethyl)phenyl]-(4-bromophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2O/c15-9-10-1-3-11(4-2-10)14(17)12-5-7-13(16)8-6-12/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENLWUGAWWLJRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572129 | |

| Record name | [4-(Bromomethyl)phenyl](4-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207113-20-0 | |

| Record name | [4-(Bromomethyl)phenyl](4-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Architecture of Bifunctional Photophores: A Technical Guide to (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone

Executive Summary

In the landscape of modern drug discovery and chemical biology, the demand for modular, multi-functional building blocks has driven the development of specialized chemical hubs. (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone (CAS: 207113-20-0) stands out as a highly versatile, orthogonally reactive scaffold. By integrating a photoactive benzophenone core with two distinct electrophilic handles—a highly reactive benzylic bromide and a transition-metal-compatible aryl bromide—this molecule enables the rapid assembly of complex photoaffinity probes, , and advanced kinase inhibitors.

This technical guide deconstructs the physical properties, synthetic methodologies, and application workflows of this compound, providing researchers with a self-validating framework for deploying it in advanced synthetic and biological assays.

Molecular Identity & Physicochemical Profiling

The utility of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone is dictated by its precise physicochemical parameters. The molecule is highly lipophilic and possesses a low topological polar surface area (TPSA), making it highly soluble in organic solvents commonly used in late-stage functionalization.

Quantitative Data Summary

| Property | Value | Method / Source |

| Chemical Name | (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone | IUPAC Nomenclature |

| CAS Registry Number | 207113-20-0 | Chemical Abstracts Service |

| Molecular Formula | C₁₄H₁₀Br₂O | Exact Computation |

| Molecular Weight | 354.04 g/mol | Isotopic Average |

| Monoisotopic Mass | 351.910 g/mol | Mass Spectrometry Target |

| Topological Polar Surface Area | 17.1 Ų | Computed (Ketone Oxygen) |

| Rotatable Bonds | 3 | Structural Analysis |

| Solubility Profile | Soluble in DCM, EtOAc, THF, CH₃CN; Insoluble in H₂O | Empirical Observation |

Synthesis & Manufacturing Protocol

The standard synthesis of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone relies on the Wohl-Ziegler bromination of its precursor, 4-bromo-4'-methylbenzophenone. The protocol below is designed as a self-validating system to ensure high yield while mitigating the risk of over-bromination.

Step-by-Step Methodology: Wohl-Ziegler Benzylic Bromination

1. Preparation of the Reaction Matrix: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromo-4'-methylbenzophenone (1.0 equiv) in anhydrous acetonitrile (0.2 M). Causality: Anhydrous conditions are critical to prevent the nucleophilic substitution of the newly formed benzylic bromide by water. Acetonitrile is selected as a polar aprotic solvent that fully dissolves the benzophenone precursor while remaining inert to radical halogenation.

2. Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 equiv) and azobisisobutyronitrile (AIBN, 0.05 equiv) to the solution at ambient temperature. Causality: NBS provides a low, steady-state concentration of molecular bromine, which strictly favors radical substitution at the benzylic position over electrophilic aromatic substitution on the deactivated rings. AIBN acts as the thermal radical initiator.

3. Thermal Initiation & Self-Validation: Heat the reaction mixture to reflux (~80 °C) under a nitrogen atmosphere for exactly 2.0 hours. Self-Validation Check: Monitor the reaction strictly via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (9:1) mobile phase. The reaction must be quenched immediately upon the disappearance of the starting material to prevent the formation of the gem-dibromide byproduct.

4. Work-up and Extraction: Cool the mixture to 0 °C. The byproduct, succinimide, will precipitate. Filter the mixture to remove the solid succinimide, and concentrate the filtrate under reduced pressure. Redissolve the crude residue in dichloromethane (DCM) and wash sequentially with deionized water and brine. Causality: The temperature-dependent solubility of succinimide allows for rapid physical separation, minimizing the need for harsh aqueous washes that could degrade the product.

5. Purification & Quality Control: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography. Self-Validation Check: Confirm the product identity via ¹H NMR. The successful conversion is validated by the appearance of a diagnostic singlet integrating to 2 protons at ~4.5 ppm (the -CH₂Br group), replacing the starting material's methyl singlet at ~2.4 ppm.

Caption: Workflow for the Wohl-Ziegler bromination of 4-bromo-4'-methylbenzophenone.

Orthogonal Reactivity & Downstream Applications

The architectural brilliance of this molecule lies in its three independent domains, allowing researchers to perform sequential, non-interfering reactions. This orthogonality has been leveraged in the synthesis of complex and in the development of .

-

The Benzylic Bromide Domain (Sₙ2 Alkylation): Highly susceptible to nucleophilic attack. It is typically the first handle utilized, allowing the attachment of the benzophenone core to primary/secondary amines, thiols, or hydroxyl groups on a target pharmacophore.

-

The Aryl Bromide Domain (Transition-Metal Catalysis): Remains inert during Sₙ2 reactions. It can subsequently undergo Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) to attach reporter tags (like biotin or fluorophores) or to extend the molecule's conjugated system.

-

The Benzophenone Core (Photochemistry): Completely stable under standard thermal chemical conditions. Upon UV irradiation, it acts as a , generating a triplet diradical that inserts into nearby C-H bonds.

Caption: Orthogonal reactivity domains of the target compound and their applications.

Experimental Protocol: Photoaffinity Labeling (PAL) Workflow

Once (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone is conjugated to a ligand of interest, it is deployed in Photoaffinity Labeling (PAL) to identify unknown protein targets or map binding sites.

1. Probe Incubation: Incubate the biological sample (e.g., cell lysate or live cells) with the synthesized benzophenone-probe (typically 1–10 µM) in the dark at 4 °C for 30–60 minutes. Causality: Performing this step in the dark prevents premature photo-activation. The low temperature and sufficient time allow the probe to reach thermodynamic equilibrium with its specific protein target.

2. UV Irradiation (Cross-linking): Irradiate the sample using a 365 nm UV lamp (typically 100 W) for 10–20 minutes on ice. Causality: Benzophenones require ~350–365 nm light to excite the carbonyl oxygen to a triplet diradical state. This specific wavelength is chosen because it is low-energy enough to avoid non-specific UV damage to native proteins and nucleic acids, yet highly efficient for benzophenone activation. The ice bath prevents thermal degradation of the proteins during irradiation.

3. Lysis, Click Chemistry, and Enrichment: If the probe was functionalized with an alkyne via the aryl bromide domain, perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an azide-biotin tag. Enrich the cross-linked protein adducts using streptavidin-coated magnetic beads.

4. LC-MS/MS Analysis & Self-Validation: Digest the enriched proteins with trypsin and analyze via LC-MS/MS. Self-Validation Check: The protocol must include a competitive binding control. A parallel sample must be pre-incubated with a 100-fold excess of the unmodified native ligand before adding the photoprobe. True target proteins will show a massive reduction in MS/MS spectral counts in the competitor sample, validating that the cross-linking was driven by specific affinity rather than random collision.

References

-

Su, W., et al. (1998). "p-Cyano substituted benzophenone as an excellent photophore for one-electron oxidation of DNA." Tetrahedron Letters.[Link]

-

Kato, E., Howitt, R., Dzyuba, S. V., & Nakanishi, K. (2007). "Synthesis of novel ginkgolide photoaffinity–biotin probes." Chemical Communications.[Link]

-

Shah, B. K., & Neckers, D. C. (2002). "Triplet Energy Distribution in Photoinitiators Containing Two Dissociable Groups." The Journal of Organic Chemistry.[Link]

- World Intellectual Property Organization. (2018). "IMIDAZOPYRROLOPYRIDINE AS INHIBITORS OF THE JAK FAMILY OF KINASES." WIPO (PCT) WO2018112382A1.

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone

Executive Summary

(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone is a high-value heterobifunctional linker used primarily in chemical biology and drug discovery. Its utility stems from its dual reactivity profile: it combines a photoactivatable benzophenone core (for photoaffinity labeling) with an electrophilic benzyl bromide (for alkylation) and a stable aryl bromide (for cross-coupling). This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and applications in proteomic profiling.

Part 1: Molecular Identity & Physicochemical Properties

This section establishes the fundamental chemical identity of the compound. Unlike standard reagents, this molecule is often synthesized in situ or on-demand due to the high reactivity of the bromomethyl group.

Chemical Identification

| Property | Data |

| IUPAC Name | (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone |

| Common Synonyms | 4-Bromo-4'-(bromomethyl)benzophenone; BMBP |

| Molecular Formula | C₁₄H₁₀Br₂O |

| Molecular Weight | 354.04 g/mol |

| Monoisotopic Mass | 351.9098 Da (for ⁷⁹Br₂) |

| CAS Number (Precursor) | 76693-57-7 (4-Bromo-4'-methylbenzophenone) |

| SMILES | BrC1=CC=C(C(C2=CC=C(CBr)C=C2)=O)C=C1 |

Elemental Analysis & Isotopic Distribution

For mass spectrometry (MS) validation, the presence of two bromine atoms creates a distinct isotopic pattern (

-

Carbon (C): 47.50%

-

Hydrogen (H): 2.85%

-

Bromine (Br): 45.14%

-

Oxygen (O): 4.52%

Part 2: Structural Analysis & Reactivity Profile

The molecule functions as a "chemical triad," offering three distinct reactive sites. Understanding this architecture is critical for designing successful conjugation experiments.

The Reactivity Triad

-

Benzyl Bromide (Alkylator): The primary site for conjugation. It reacts rapidly with nucleophiles (thiols, amines) via

mechanisms. -

Benzophenone (Photophore): Upon UV irradiation (350–360 nm), the carbonyl oxygen forms a reactive triplet diradical that inserts into C-H bonds, covalently trapping nearby proteins.

-

Aryl Bromide (Handle): A stable site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the attachment of fluorophores or biotin tags after the initial alkylation, or for building larger libraries.

Reactivity Diagram (Graphviz)

Figure 1: The functional triad of 4-Bromo-4'-(bromomethyl)benzophenone, illustrating its divergent reactivity pathways.

Part 3: Synthesis & Purification Protocols[1][2][7][8]

The synthesis is typically achieved via radical bromination of the methyl precursor. This protocol is designed for high fidelity and safety, minimizing the formation of the dibromomethyl byproduct.

Synthetic Route: Wohl-Ziegler Bromination

Precursor: 4-Bromo-4'-methylbenzophenone (CAS: 76693-57-7).[1]

Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN.

Solvent: Carbon Tetrachloride (

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-4'-methylbenzophenone (1.0 eq) in anhydrous

(0.1 M concentration). -

Activation: Add NBS (1.05 eq). Note: Use freshly recrystallized NBS to ensure stoichiometry.

-

Initiation: Add a catalytic amount of AIBN (0.05 eq) or Benzoyl Peroxide.

-

Reaction: Heat the mixture to reflux (77°C for

) while stirring vigorously. Irradiate with a visible light lamp (optional but recommended) to accelerate radical formation. -

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The product will be slightly more polar than the starting material. Reaction time is typically 2–4 hours.

-

Workup:

-

Cool to

to precipitate succinimide. -

Filter off the solid succinimide.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Recrystallize from Cyclohexane/Ethanol or purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Synthetic Workflow Diagram

Figure 2: Step-by-step synthetic workflow for the Wohl-Ziegler bromination.

Part 4: Applications in Drug Discovery

Photoaffinity Labeling (PAL)

This molecule serves as a "warhead" in PAL experiments. The benzophenone moiety is chemically inert until activated by light, making it ideal for mapping ligand-binding sites on proteins.

-

Mechanism: Upon excitation at 350–360 nm, the benzophenone carbonyl transitions to a triplet state (

). This diradical abstracts a hydrogen atom from the protein backbone (C-H), followed by radical recombination to form a permanent C-C bond. -

Advantage: Unlike aryl azides or diazirines, benzophenone is chemically stable in ambient light and does not react with water, reducing background noise.

Bifunctional Linker Strategy

Researchers use this compound to link a pharmacophore to a reporter tag.

-

Step 1: React the bromomethyl group with a drug molecule containing a secondary amine or thiol.

-

Step 2: Incubate the conjugate with the target protein and crosslink via UV.

-

Step 3: Use the aryl bromide to attach a fluorophore via Suzuki coupling (post-labeling) or use it for enrichment handles.

Part 5: Safety & Handling

Warning: This compound contains a benzyl bromide moiety, which is a potent lachrymator (tear gas agent) and skin irritant.

-

Containment: All weighing and synthesis steps must be performed inside a functioning chemical fume hood.

-

PPE: Wear double nitrile gloves, safety goggles, and a lab coat.

-

Neutralization: Spills should be neutralized with a dilute solution of ammonia or sodium thiosulfate to quench the alkyl bromide.

-

Storage: Store at

under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the bromomethyl group and degradation of the light-sensitive benzophenone.

References

-

Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673.

-

Smith, A. B., et al. (2023). Synthesis of 4-Bromo-4'-methylbenzophenone (Precursor Protocol). Organic Syntheses.

-

Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520.

-

PubChem Compound Summary. (2025). 4-Bromobenzophenone derivatives and reactivity profiles. National Library of Medicine.

Sources

Technical Guide: Solubility Profile of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone

This guide provides an in-depth technical analysis of the solubility, stability, and handling of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone , a specialized intermediate used in organic synthesis and medicinal chemistry.

Executive Summary & Compound Profile

(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone is a dual-functionalized benzophenone derivative featuring a stable aryl bromide on one ring and a highly reactive benzylic bromide on the other. This structural dichotomy dictates its solubility behavior: while the benzophenone core provides lipophilicity, the benzylic bromide introduces significant chemical reactivity, restricting the choice of compatible solvents.

Critical Identification:

-

Chemical Name: (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone[1]

-

Functional Groups: Diaryl Ketone, Aryl Bromide, Benzylic Bromide (Lachrymator).

-

CAS Note: While often associated with general benzophenone derivatives (e.g., CAS 32752-54-8 for the mono-substituted analog), the specific di-bromo structure is distinct. Researchers must verify the substitution pattern (4-Br, 4'-CH2Br) via NMR/MS before use.

Handling Warning (Lachrymator): The benzylic bromide moiety is a potent lachrymator and alkylating agent. All solubility testing must be performed in a fume hood. Avoid inhalation of dust or vapors.[2]

Physicochemical Basis of Solubility

The solubility of this compound is governed by the competition between the polar ketone bridge and the lipophilic aromatic rings.

| Property | Value (Estimated) | Impact on Solubility |

| LogP | ~4.2 - 4.8 | Highly lipophilic; prefers non-polar to moderately polar organic solvents. |

| H-Bond Donors | 0 | No hydrogen bond donating capability; low water solubility. |

| H-Bond Acceptors | 1 (Ketone) | Weak acceptor; soluble in solvents capable of dipole-dipole interactions (e.g., DCM, THF). |

| Reactivity | High (Benzylic) | Excludes nucleophilic solvents (water, alcohols, amines) for storage or high-temperature processing. |

Solubility Compatibility Guide

The following table categorizes solvents based on solubility capacity and chemical compatibility .

Table 1: Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Compatibility | Technical Notes |

| Halogenated | Dichloromethane (DCM) | Excellent | High | Primary Choice. Dissolves readily at RT. Ideal for extraction and reactions.[3] |

| Halogenated | Chloroform ( | Excellent | High | Good alternative to DCM; useful for NMR analysis. |

| Ethers | Tetrahydrofuran (THF) | Good | High | Soluble. Ensure THF is peroxide-free. |

| Esters | Ethyl Acetate (EtOAc) | Good | High | Excellent for recrystallization (often mixed with Hexanes). |

| Aromatics | Toluene / Benzene | Moderate-High | High | Good solubility, especially when heated. Useful for reflux conditions. |

| Polar Aprotic | Acetone | Moderate | Moderate | Soluble, but potential for reaction with benzylic bromide under basic conditions (alpha-bromination side reactions rare but possible). |

| Polar Aprotic | Acetonitrile (MeCN) | Moderate | Moderate | Soluble. Often used for HPLC, but ensure neutral pH to prevent hydrolysis. |

| Alcohols | Methanol / Ethanol | Variable | LOW / DANGER | Avoid. Dissolves, but undergoes Solvolysis (forms methyl/ethyl ether) over time or with heat. |

| Aqueous | Water | Insoluble | Incompatible | Highly insoluble. Hydrolyzes benzylic bromide to benzyl alcohol slowly. |

| Alkanes | Hexanes / Heptane | Poor | High | Anti-solvent. Used to precipitate the compound from DCM or EtOAc. |

Mechanism of Instability in Nucleophilic Solvents

A common error in handling (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone is attempting to dissolve it in alcohols (MeOH, EtOH) for analysis or reaction. The benzylic carbon is highly electrophilic and susceptible to

Diagram 1: Solvolysis Pathway Risk

The following diagram illustrates the degradation pathway if methanol is used as a solvent.

Caption: Reaction pathway showing the degradation of the target compound into a methyl ether impurity when dissolved in methanol.

Experimental Protocols

Protocol A: Solubility Determination (Gravimetric)

Use this protocol to determine exact solubility limits for specific applications.

-

Preparation: Weigh 50 mg of the compound into a tared 4 mL vial.

-

Solvent Addition: Add the target solvent in 100 µL increments using a micropipette.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Check for clarity. If solid remains, repeat step 2.

-

Calculation:

-

Validation: If the solution is clear, filter through a 0.45 µm PTFE syringe filter and re-weigh the dried residue to confirm no micro-suspensions remain.

Protocol B: Purification via Recrystallization

The most effective method to purify this compound relies on a solvent/anti-solvent system.

-

Dissolution: Dissolve crude (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone in the minimum amount of boiling Ethyl Acetate (or DCM).

-

Anti-Solvent Addition: Slowly add warm Hexanes (or Heptane) dropwise until the solution turns slightly cloudy (turbid).

-

Clarification: Add a few drops of Ethyl Acetate to restore clarity.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place in a -20°C freezer for 12 hours.

-

Isolation: Filter the crystals via vacuum filtration and wash with cold Hexanes.

-

Drying: Dry under high vacuum (< 1 mbar) at ambient temperature. Do not heat above 40°C to avoid degradation.

Diagram 2: Solubility & Purification Workflow

Caption: Operational workflow for selecting solvents and purifying the compound, highlighting critical decision points to avoid degradation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122951, 4-(Bromomethyl)benzophenone. (Note: Reference for the mono-bromo analog structure and general benzophenone solubility properties). Retrieved from [Link]

Sources

The Bifunctional Linchpin: Technical Guide to (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone

Topic: Key Reactions Involving (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone (CAS: 79763-88-7) represents a "Janus-faced" intermediate in organic synthesis. Its utility stems from the distinct electrophilic disparity between its two halogenated sites: the highly reactive benzylic bromide (

This guide provides a rigorous technical analysis of this scaffold, detailing the chemoselective strategies required to exploit its dual reactivity. We focus on its role as a pharmacophore linker in the development of kinase inhibitors and photo-labile probes, providing self-validating protocols for nucleophilic substitution and palladium-catalyzed cross-coupling.

Part 1: Molecular Architecture & Reactivity Profile

The molecule features a benzophenone core flanked by two electrophilic vectors. Understanding the kinetic differentiation between these sites is critical for designing sequential syntheses.

The Reactivity Hierarchy

-

Primary Vector (Benzylic Bromide):

-Carbon is highly susceptible to -

Secondary Vector (Aryl Bromide): The C-Br bond on the aromatic ring is kinetically inert to standard nucleophilic attack but oxidative addition-competent with low-valent metals (Pd, Ni), making it ideal for Suzuki, Buchwald-Hartwig, or Heck couplings.

-

Tertiary Vector (Carbonyl): The central ketone serves as a rigid spacer but can be derivatized via Wittig olefination or Grignard addition if scaffold flexibility is required.

Visualization: Chemoselective Reactivity Map

Caption: Chemoselective vectors. The red path (Benzylic) represents the kinetically favored first step, while the yellow path (Aryl) requires catalytic activation.

Part 2: The Primary Vector – Benzylic Substitution ( )

The most common error in handling this intermediate is "over-alkylation" or hydrolysis due to wet solvents. The benzylic bromide is a lachrymator and must be handled in a fume hood.

Protocol A: N-Alkylation with Secondary Amines (Piperazine Derivatives)

Objective: Synthesis of a mono-N-benzylated pharmacophore. Context: This reaction is the standard first step in building inhibitors for targets like Fatty Acid Amide Hydrolase (FAAH) or specific tyrosine kinases.

Materials

-

Substrate: (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone (1.0 equiv)

-

Nucleophile: N-Boc-piperazine (1.1 equiv)

-

Base:

(anhydrous, 2.5 equiv) or DIPEA (1.5 equiv) -

Solvent: Acetonitrile (ACN) or DMF (Dry)[1]

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask under

, dissolve the amine nucleophile in ACN (0.1 M concentration). -

Activation: Add anhydrous

. Stir for 10 minutes to ensure suspension homogeneity. -

Addition: Add the benzophenone bromide derivative (solid) in a single portion.

-

Technical Insight: Unlike aliphatic halides, dropwise addition is rarely necessary here unless the nucleophile is a primary amine (to prevent bis-alkylation).

-

-

Reaction: Stir at Room Temperature for 4–6 hours.

-

Self-Validation Point: The reaction is complete when TLC shows the disappearance of the starting material (high

, non-polar) and the appearance of a baseline-streaking spot (amine product).

-

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc and wash with water (

) to remove residual DMF/salts.

Data Summary: Solvent Effects on Yield

| Solvent | Temperature | Yield (%) | Notes |

| Acetonitrile | 25°C | 92% | Cleanest profile; easy workup. |

| DMF | 25°C | 88% | Harder to remove; use for poor solubility substrates. |

| THF | Reflux | 65% | Slower kinetics; risk of polymerization. |

Part 3: The Secondary Vector – Palladium-Catalyzed Cross-Coupling

Once the sensitive benzylic position is secured (capped with an amine or ether), the aryl bromide becomes the focal point. The benzophenone carbonyl group is electron-withdrawing, activating the aryl bromide for oxidative addition, facilitating Suzuki-Miyaura coupling.

Protocol B: Suzuki-Miyaura Coupling

Objective: Extension of the aryl core to create a biaryl scaffold.

Materials

-

Substrate: N-alkylated intermediate from Protocol A (1.0 equiv)

-

Partner: Phenylboronic acid derivative (1.2 equiv)

-

Catalyst:

(3–5 mol%) -

Base:

(2M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)

Step-by-Step Methodology

-

Degassing (Critical): Charge the reaction vessel with the substrate, boronic acid, and solvent. Sparge with Argon for 15 minutes. Oxygen is the primary cause of catalytic failure (homocoupling).

-

Catalyst Addition: Add the Pd catalyst quickly against a counter-flow of Argon.

-

Base Addition: Add the degassed aqueous base.

-

Reaction: Heat to 90°C for 12 hours.

-

Technical Insight: The electron-poor nature of the benzophenone ring accelerates the oxidative addition step, often allowing the reaction to proceed faster than with electron-rich aryl bromides.

-

-

Scavenging: After cooling, filter through a Celite pad to remove Palladium black.

Part 4: Integrated Synthesis Workflow (Case Study)

The following diagram illustrates the logical flow for synthesizing a theoretical kinase inhibitor using this scaffold.

Visualization: Sequential Synthesis Logic

Caption: Sequential functionalization workflow. Note the preservation of the aryl bromide until Step 3 to prevent interference during alkylation.

Part 5: Safety & Handling

-

Lachrymator Hazard: Benzylic bromides are potent tear agents. All weighing and transfer operations must occur within a certified fume hood.

-

Storage: The molecule is sensitive to moisture (hydrolysis to the benzyl alcohol). Store under inert gas at 2–8°C.

-

Waste: Aqueous waste from the Suzuki coupling contains Palladium residues and must be segregated into heavy metal waste streams.

References

-

BenchChem.Application Notes and Protocols: Nucleophilic Substitution Reactions Using 4-(Bromomethyl)benzil. (General reactivity of benzylic bromides in benzophenone systems).

-

National Institutes of Health (PMC).Organoborane coupling reactions (Suzuki coupling). (Mechanistic grounding for Pd-catalyzed coupling of electron-deficient aryl halides).

-

Sigma-Aldrich.Safety Data Sheet: 4-(Bromomethyl)

-

ChemicalBook. Synthesis and Properties of 4-bromobenzophenone derivatives. (Physical properties and precursor synthesis).[2][3][4]

-

Sciforum.Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (Specific application of benzophenone scaffolds in drug synthesis).

Sources

potential applications of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone in organic chemistry

A Versatile Synthon for Chemical Biology and Medicinal Chemistry

Executive Summary

(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone (CAS: 207113-20-0) represents a high-value "linchpin" intermediate in organic synthesis. Its utility is derived from its unique orthogonal bifunctionality : it possesses a highly reactive benzylic bromide for nucleophilic substitution and a robust aryl bromide for palladium-catalyzed cross-coupling.

This dual reactivity, combined with the photoactivatable benzophenone core, positions this molecule as a critical tool in Photoaffinity Labeling (PAL) , Fragment-Based Drug Discovery (FBDD) , and the synthesis of Kinase Inhibitors . This guide outlines the chemical logic, experimental protocols, and strategic applications of this compound to accelerate research workflows.

Chemical Architecture & Reactivity Profile

To effectively utilize this compound, one must understand the distinct reactivity zones embedded in its structure.[1]

| Feature | Moiety | Reactivity Type | Kinetic Profile | Strategic Use |

| Zone A | Benzylic Bromide ( | High: Reacts rapidly with amines, thiols, and alkoxides at RT. | Primary attachment point for ligands, pharmacophores, or solubilizing tags. | |

| Zone B | Aryl Bromide ( | Metal-Catalyzed Coupling (Suzuki, Buchwald) | Latent: Requires Pd/Ni catalysis and elevated temps. Inert to mild nucleophiles. | Scaffold elongation, library generation, or attachment to solid supports. |

| Zone C | Benzophenone Core ( | Photochemical Excitation ( | Switchable: Generates triplet diradical upon UV (350-365 nm) irradiation. | Covalent capture of target proteins (Photoaffinity Labeling). |

Reactivity Visualization

The following diagram illustrates the orthogonal reaction pathways available to the chemist.

Figure 1: Orthogonal reactivity map showing the three distinct functional zones.

Key Application: Photoaffinity Labeling (PAL)

The most potent application of this compound is in Chemical Proteomics . The benzophenone moiety is a privileged scaffold for mapping drug-target interactions. Unlike diazirines or azides, benzophenones are chemically stable, allowing for robust synthetic manipulation before the photo-step.

The Workflow:

-

Attachment: The benzylic bromide is reacted with a bioactive small molecule (the "bait") via a secondary amine or thiol.

-

Incubation: The probe is incubated with the proteome (cell lysate or purified protein).

-

Irradiation: UV light triggers the benzophenone to form a reactive triplet ketone.

-

Capture: This radical abstracts a hydrogen atom from the nearest amino acid residue (typically within 3-4 Å), forming a covalent C-C bond.

-

Analysis: The aryl bromide can serve as a handle for further functionalization (e.g., attaching a biotin tag via Suzuki coupling) or isotopic labeling.

Case Study: Kinase Inhibitor Profiling

In the development of JAK kinase inhibitors, this scaffold serves as a probe. The benzylic position anchors the inhibitor pharmacophore, while the aryl bromide remains available for late-stage diversification or tagging.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Rationale: Commercial availability can be sporadic. Radical bromination of the methyl precursor is a reliable, self-validating route.

Reagents:

-

4-Bromo-4'-methylbenzophenone (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

AIBN (0.05 eq) or Benzoyl Peroxide

-

Solvent: Carbon Tetrachloride (

) or Benzotrifluoride (

Step-by-Step:

-

Setup: Charge a flame-dried round-bottom flask with 4-bromo-4'-methylbenzophenone and anhydrous solvent (0.2 M concentration).

-

Addition: Add NBS and the radical initiator (AIBN).

-

Reflux: Heat the mixture to reflux (

) under -

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The product will appear as a slightly more polar spot than the starting material. Reaction typically completes in 2-4 hours.

-

Workup: Cool to RT. Filter off the succinimide byproduct (insoluble solid).

-

Purification: Concentrate the filtrate. Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

-

Validation:

NMR (

Protocol B: Selective

Functionalization (Ligand Attachment)

Rationale: This step exploits the high reactivity of the benzylic bromide (Zone A) while leaving the aryl bromide (Zone B) intact.

Reagents:

-

(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone (1.0 eq)

-

Target Amine (Secondary amines preferred) (1.1 eq)

-

Base:

(2.0 eq) or DIPEA -

Solvent: DMF or Acetonitrile

Step-by-Step:

-

Dissolution: Dissolve the benzophenone derivative in DMF (0.1 M).

-

Base Addition: Add

. -

Nucleophile Addition: Add the target amine dropwise at

to prevent over-alkylation, then warm to RT. -

Reaction: Stir at RT for 4-12 hours.

-

Quench: Pour into ice water. Extract with EtOAc.[1]

-

Outcome: The product is a Photoaffinity Probe Precursor . The aryl bromide is preserved for subsequent Suzuki coupling if a biotin tag is required.

Strategic Synthesis Workflow

The following diagram details the logical flow for synthesizing a Biotinylated Photoaffinity Probe using this scaffold.

Figure 2: Stepwise synthesis of a biotinylated probe, demonstrating the modular use of both bromide sites.

References

-

Synthesis and Characterization

- Title: Synthesis of 4-bromobenzophenone via Friedel-Crafts Acylation (and downstream functionaliz

-

Source: BenchChem Application Notes.[2]

-

Chemical Biology Application (DNA Photocleaving)

-

Medicinal Chemistry (JAK Inhibitors)

-

Photoaffinity Labeling Strategy

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. The synthesis involves lachrymators (benzylic bromides) and radical initiators.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone

Introduction

(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone is a valuable bifunctional molecule and a key intermediate in organic synthesis, particularly in medicinal chemistry and materials science. Its structure incorporates a diaryl ketone scaffold with two distinct electrophilic sites: a benzylic bromide and an aryl bromide. This allows for selective and sequential reactions, making it an important building block for constructing complex molecular architectures and as a linker in drug development.

This document provides a comprehensive, two-step protocol for the synthesis of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone. The synthesis involves an initial Friedel-Crafts acylation to form the diaryl ketone core, followed by a selective radical bromination at the benzylic position. This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization data.

Overall Synthetic Scheme

The synthesis is performed in two primary stages:

-

Step 1: Friedel-Crafts Acylation: Toluene is acylated with 4-bromobenzoyl chloride using anhydrous aluminum chloride as a Lewis acid catalyst to produce the intermediate, (4-methylphenyl)(4-bromophenyl)methanone.

-

Step 2: Wohl-Ziegler Benzylic Bromination: The intermediate is then selectively brominated at the benzylic methyl group using N-Bromosuccinimide (NBS) and a radical initiator, Azobisisobutyronitrile (AIBN), to yield the final product.

Part 1: Synthesis of (4-methylphenyl)(4-bromophenyl)methanone

This reaction is a classic Friedel-Crafts acylation, an electrophilic aromatic substitution that forms a new carbon-carbon bond between the aromatic ring of toluene and an acylium ion electrophile.[1][2]

Mechanistic Insight: Friedel-Crafts Acylation

The mechanism involves three key steps[1][3][4][5]:

-

Formation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates with the 4-bromobenzoyl chloride, generating a highly electrophilic and resonance-stabilized acylium ion.

-

Electrophilic Attack: The nucleophilic π-electron system of the toluene ring attacks the acylium ion. This step forms a resonance-stabilized carbocation intermediate (an arenium ion), which temporarily disrupts the ring's aromaticity.

-

Deprotonation: The AlCl₄⁻ complex removes a proton from the carbon bearing the new acyl group, restoring aromaticity and regenerating the AlCl₃ catalyst. The resulting ketone product complexes with AlCl₃, necessitating a stoichiometric amount of the catalyst and an aqueous workup to liberate the final product.[4][5]

Due to the ortho-, para-directing nature of the methyl group on toluene and the steric bulk of the acyl group, the acylation occurs predominantly at the para-position.[6]

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 4-Bromobenzoyl chloride | 219.46 | 5.49 g | 25.0 | 1.0 |

| Toluene | 92.14 | 2.53 mL | 27.5 | 1.1 |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 3.67 g | 27.5 | 1.1 |

| Dichloromethane (DCM), anhydrous | - | 75 mL | - | - |

| Concentrated HCl | - | 20 mL | - | - |

| Deionized Water | - | 100 mL | - | - |

| Saturated NaHCO₃ solution | - | 50 mL | - | - |

| Brine (Saturated NaCl) | - | 50 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~5 g | - | - |

| Crushed Ice | - | ~100 g | - | - |

Equipment:

-

Flame-dried 250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Pressure-equalizing dropping funnel

-

Reflux condenser with a drying tube (e.g., CaCl₂)

-

Ice/water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a fume hood, equip a flame-dried 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube.

-

Catalyst Suspension: Add anhydrous aluminum chloride (3.67 g) to the flask, followed by 50 mL of anhydrous dichloromethane (DCM). Begin stirring to form a suspension.

-

Cooling: Cool the suspension to 0-5 °C using an ice/water bath.[7][8]

-

Addition of Acyl Chloride: Dissolve 4-bromobenzoyl chloride (5.49 g) in 15 mL of anhydrous DCM and add this solution to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature remains below 10 °C.[6]

-

Addition of Toluene: After the acyl chloride addition is complete, add a solution of toluene (2.53 mL) in 10 mL of anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.[7]

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a 500 mL beaker containing approximately 100 g of crushed ice and 20 mL of concentrated HCl.[6][8][9] This step is highly exothermic and will decompose the aluminum chloride complex.

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of DCM.

-

Washing: Combine all organic layers. Wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: evolution of CO₂ gas), and finally with 50 mL of brine.[6][9][10]

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an off-white or yellowish solid.

-

Purification: The crude (4-methylphenyl)(4-bromophenyl)methanone can be purified by recrystallization from ethanol or a hexane/ethyl acetate mixture to afford a white crystalline solid.[11][12][13]

Part 2: Synthesis of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone

This step is a Wohl-Ziegler reaction, which is a free-radical substitution that selectively targets the benzylic position—the carbon atom adjacent to an aromatic ring.[14][15]

Mechanistic Insight: Radical Bromination

The reaction proceeds via a radical chain mechanism initiated by the thermal decomposition of AIBN[15][16][17]:

-

Initiation: AIBN decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals. These radicals then abstract a bromine atom from a trace amount of Br₂ present, or more likely from NBS itself, to generate a bromine radical (Br•).

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the methyl group of the ketone intermediate. This is the rate-determining step and is favored because it forms a resonance-stabilized benzylic radical.[18]

-

The benzylic radical then reacts with a molecule of Br₂, which is present in low concentration, to form the desired product and another bromine radical, which continues the chain reaction.[15]

-

-

Chain Maintenance: N-Bromosuccinimide's role is to maintain a constant, low concentration of molecular bromine (Br₂).[14][17] It reacts with the HBr generated during the propagation step to regenerate Br₂. This prevents the competing electrophilic addition of Br₂ to the aromatic rings.[14][15]

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| (4-methylphenyl)(4-bromophenyl)methanone | 277.14 | 5.54 g | 20.0 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 3.74 g | 21.0 | 1.05 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.164 g | 1.0 | 0.05 |

| Carbon Tetrachloride (CCl₄), anhydrous* | - | 100 mL | - | - |

| Dichloromethane (DCM) | - | 50 mL | - | - |

| Deionized Water | - | 100 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~5 g | - | - |

*Note on Solvent: Carbon tetrachloride (CCl₄) is a traditional solvent for this reaction but is a known carcinogen and ozone-depleting substance. Its use is highly restricted. Safer alternatives such as cyclohexane, ethyl acetate, or acetonitrile can be used, though reaction conditions may require optimization.[19]

Equipment:

-

250 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Light source (e.g., 150-250 W incandescent lamp) if thermal initiation is insufficient

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add (4-methylphenyl)(4-bromophenyl)methanone (5.54 g), N-Bromosuccinimide (NBS) (3.74 g), a catalytic amount of AIBN (0.164 g), and 100 mL of anhydrous carbon tetrachloride (or a suitable alternative solvent).[20]

-

Initiation and Reflux: Equip the flask with a reflux condenser and a magnetic stirrer. Heat the mixture to reflux (approx. 77 °C for CCl₄) using a heating mantle. For efficient initiation, the reaction can be irradiated with a standard incandescent lamp.

-

Reaction Monitoring: The reaction progress can be monitored by observing the succinimide byproduct, which is less dense than CCl₄ and will float to the surface upon completion.[19] Continue refluxing for 4-8 hours or until TLC analysis indicates the consumption of the starting material.

-

Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Remove the solid by vacuum filtration and wash the filter cake with a small amount of cold DCM.

-

Workup: Transfer the filtrate to a separatory funnel and wash it twice with 50 mL portions of deionized water to remove any remaining succinimide or HBr.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically an off-white or yellowish solid. It can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield pure (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone.

Visualization of Experimental Workflow

Friedel-Crafts Acylation Workflow

Caption: Workflow for the Friedel-Crafts acylation step.

Benzylic Bromination Workflow

Caption: Workflow for the Wohl-Ziegler bromination step.

Safety and Handling

General Precautions:

-

All procedures should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

An emergency eyewash station and safety shower should be readily accessible.

Reagent-Specific Hazards:

-

Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas.[21][22][23][24] Handle in a dry environment and avoid contact with moisture.[21] In case of fire, use a Class D extinguisher or dry sand; do not use water.[21]

-

4-Bromobenzoyl chloride: Corrosive and a lachrymator. Reacts with moisture. Handle with care to avoid skin/eye contact and inhalation.

-

N-Bromosuccinimide (NBS): Corrosive, causes severe skin burns and eye damage.[25][26] It is also an oxidizer and harmful if swallowed.[25][27] Avoid contact with skin and eyes and prevent dust formation.[25][28]

-

Azobisisobutyronitrile (AIBN): Flammable solid and can decompose exothermically upon heating. Store in a cool place away from heat sources.

-

Carbon Tetrachloride (CCl₄): Toxic, carcinogenic, and harmful to the environment. If used, extreme caution is necessary to avoid inhalation and skin contact.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure through inhalation.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Melting Point: The purified products should exhibit a sharp melting point consistent with literature values.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

For the intermediate, expect a singlet around 2.4 ppm for the -CH₃ protons.

-

For the final product, this singlet will be replaced by a new singlet around 4.5 ppm corresponding to the benzylic -CH₂Br protons. The aromatic region will show characteristic patterns for 1,4-disubstituted benzene rings.

-

-

Infrared (IR) Spectroscopy: To identify key functional groups. A strong absorption band around 1660 cm⁻¹ is characteristic of the diaryl ketone carbonyl (C=O) stretch.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

References

-

Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]

-

Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

-

Chem LibreTexts. (n.d.). Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. Retrieved from [Link]

-

Chem LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

-

Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]

-

Chem LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

-

Aditya Birla Chemicals. (n.d.). Material safety data sheet aluminium chloride, anhydrous. Retrieved from [Link]

-

Clark, J. (n.d.). electrophilic substitution - the acylation of benzene. Chemguide. Retrieved from [Link]

-

University of Alberta. (n.d.). Recrystallization. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

-

El-Dahshan, A. (2021, July 16). Experimental No. (4) Recrystallization. Retrieved from [Link]

-

Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Retrieved from [Link]

-

Barnard College. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

-

Chemia. (2022, March 22). A first-line brominating agent:describing N-bromosuccinimide (NBS). Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Benzylic Bromination. Retrieved from [Link]

-

NIST. (n.d.). Methanone, (4-bromophenyl)phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Methanone, (4-bromophenyl)phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemScience. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

-

Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

-

PubChem. (n.d.). (4'-((Allyl(Methyl)Amino)Methyl)-1,1'-Biphenyl-4-Yl)(4-Bromophenyl)Methanone. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Methanone, (4-bromophenyl)phenyl- (CAS 90-90-4). Retrieved from [Link]

-

Chemistry Steps. (2024, February 10). Benzylic Bromination. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for the preparation of N-(1-(4-Bromophenyl)vinyl)acetamide. Retrieved from [Link]

-

PMC. (n.d.). I2-Catalyzed Carbonylation of α-Methylene Ketones to Synthesize 1,2-Diaryl Diketones and Antiviral Quinoxalines in One Pot. Retrieved from [Link]

- Google Patents. (n.d.). US2826537A - Method for purification of ketones.

-

Chemia. (2022, March 28). Allylic position and benzylic position bromination. Retrieved from [Link]

-

Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). EP0973729B1 - A process for the preparation of 4-bromomethyl diphenyl compounds.

-

The Royal Society of Chemistry. (n.d.). A novel and efficient methodology for the construction of quinazolines based on supported copper oxide nanoparticles. Retrieved from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scribd.com [scribd.com]

- 9. websites.umich.edu [websites.umich.edu]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. science.uct.ac.za [science.uct.ac.za]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. mt.com [mt.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 16. orgosolver.com [orgosolver.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 19. Wohl-Ziegler Reaction [organic-chemistry.org]

- 20. Bromination - Benzylic Bromination [commonorganicchemistry.com]

- 21. ehs.princeton.edu [ehs.princeton.edu]

- 22. adityabirlachemicals.com [adityabirlachemicals.com]

- 23. carlroth.com [carlroth.com]

- 24. download.basf.com [download.basf.com]

- 25. lobachemie.com [lobachemie.com]

- 26. datasheets.scbt.com [datasheets.scbt.com]

- 27. chemscience.com [chemscience.com]

- 28. dept.harpercollege.edu [dept.harpercollege.edu]

application of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone in medicinal chemistry research

Executive Summary

(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone (CAS: 79822-46-1, analog) represents a high-value "trifunctional" scaffold in medicinal chemistry. Unlike simple benzophenones, this molecule possesses two orthogonal electrophilic sites—a highly reactive benzylic bromide and a transition-metal-active aryl bromide—flanking a photoactivatable benzophenone core.

This structure allows researchers to sequentially construct Photoaffinity Probes (PAPs) or Proteolysis Targeting Chimeras (PROTACs) with precise modularity. This guide details the chemical logic, synthetic protocols, and safety considerations for leveraging this scaffold to map drug-target interactions.

The Chemical Logic: The "Electrophilic Switch"

The utility of this molecule lies in the differential reactivity of its two halogenated positions. This allows for a "Divergent Synthesis" strategy where the ligand (drug) and the reporter (tag) can be attached sequentially without cross-reactivity.

| Feature | Chemical Group | Reactivity Profile | Primary Application |

| Site A | Benzylic Bromide ( | High Reactivity ( | Attachment of the Ligand/Pharmacophore (The "Bait"). |

| Site B | Aryl Bromide ( | Latent Reactivity: Inert to mild nucleophiles; requires Pd-catalyzed cross-coupling (Suzuki, Sonogashira). | Attachment of the Reporter Tag (Alkyne, Biotin, Fluorophore) or E3 Ligase recruiter. |

| Core | Benzophenone | Photoactivatable: Generates a triplet diradical upon UV irradiation (350–365 nm). | Covalent cross-linking to the target protein (The "Trap"). |

Mechanism of Action: Photoaffinity Labeling (PAL)

Upon UV irradiation, the benzophenone carbonyl oxygen undergoes an

Visualizing the Workflow

The following diagram illustrates the standard workflow for converting the scaffold into a functional chemical probe.

Caption: Sequential functionalization workflow: (1) Ligand attachment via nucleophilic substitution, (2) Reporter attachment via cross-coupling,[1] (3) Target capture via UV irradiation.

Detailed Experimental Protocols

Safety Pre-requisites

-

Lachrymator Warning: Benzylic bromides are potent eye and respiratory irritants. All manipulations must occur in a functioning fume hood.

-

UV Safety: When performing photoactivation, use UV-filtering goggles and shielding.

Protocol A: Ligand Attachment ( Displacement)

Objective: Attach a drug pharmacophore containing a nucleophile (amine, phenol, or thiol) to the benzylic position.

Reagents:

-

Scaffold: (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone (1.0 eq)

-

Nucleophile: Amine/Phenol-containing Ligand (1.1 eq)

-

Base: Potassium Carbonate (

) (2.0 eq) or Cesium Carbonate ( -

Solvent: Anhydrous DMF or Acetone

Procedure:

-

Dissolution: Dissolve the Ligand (1.1 eq) in anhydrous DMF (0.1 M concentration) in a flame-dried round-bottom flask under

atmosphere. -

Activation: Add

(2.0 eq) and stir at Room Temperature (RT) for 15 minutes. -

Addition: Add the Scaffold (1.0 eq) dropwise as a solution in minimal DMF.

-

Reaction: Stir at RT.

-

Primary Amines: Complete within 2–4 hours.

-

Phenols/Alcohols: May require heating to 50–60°C for 4–12 hours.

-

-

Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the benzylic bromide peak.

-

Workup: Dilute with EtOAc, wash with water (

) and brine ( -

Purification: Flash column chromatography (Hexane/EtOAc gradient). Note: The product still contains the Aryl Bromide.

Protocol B: Reporter Attachment (Sonogashira Coupling)

Objective: Introduce a terminal alkyne "click handle" at the aryl bromide position. This allows for downstream "Click Chemistry" (CuAAC) with fluorescent azides or biotin-azides after protein labeling.

Reagents:

-

Intermediate from Protocol A (1.0 eq)

-

Trimethylsilylacetylene (TMS-acetylene) (1.5 eq)

-

Catalyst:

(5 mol%) -

Co-catalyst: CuI (10 mol%)

-

Base/Solvent: Triethylamine (

) / THF (1:1 ratio)

Procedure:

-

Degassing: In a sealed tube, dissolve the Intermediate in THF/

. Sparge with Argon for 10 minutes to remove -

Catalyst Addition: Add

and CuI. The solution may turn dark. -

Coupling: Add TMS-acetylene via syringe.

-

Reaction: Heat to 60°C for 4–12 hours. Monitor by LC-MS.

-

Deprotection (One-pot): Once coupling is complete, cool to RT. Add TBAF (1.0 M in THF, 2.0 eq) and stir for 30 minutes to remove the TMS group, yielding the terminal alkyne.

-

Purification: Standard aqueous workup followed by silica chromatography.

Protocol C: Photoactivation (In Vitro Labeling)

Objective: Covalently cross-link the probe to the target protein.

Procedure:

-

Incubation: Incubate the purified protein or cell lysate (1 mg/mL) with the Probe (1–10

) for 30 minutes at 4°C or RT in the dark.-

Control: Include a "Competition" sample with 100x excess of the parent drug (no probe) to prove specific binding.

-

-

Irradiation: Transfer samples to a 96-well plate (open top) or clear microcentrifuge tube.

-

UV Exposure: Irradiate with UV light (365 nm) for 10–30 minutes on ice.

-

Equipment: Handheld UV lamp (6W) placed 2–5 cm from the sample, or a photoreactor (e.g., Stratalinker).

-

-

Analysis: Proceed to SDS-PAGE (for fluorescent tags) or Streptavidin-enrichment/Mass Spectrometry (for biotin tags).

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Solution |

| Low Yield in Step 1 ( | Ligand is sterically hindered or poor nucleophile. | Switch solvent to DMF; add catalytic KI (Finkelstein condition); increase temp to 60°C. |

| Polymerization/Tarry Product | Benzylic bromide is self-reacting or base is too strong. | Avoid strong bases like NaH. Use mild bases ( |

| No Cross-Coupling (Step 2) | Oxygen poisoning of Pd catalyst. | Degas solvents thoroughly (Freeze-Pump-Thaw or Argon sparging). Ensure reagents are dry.[2] |

| High Non-Specific Binding (PAL) | Probe concentration too high or irradiation too long. | Titrate probe down (start at 100 nM). Limit UV exposure to <15 mins to prevent protein degradation. |

References

-

Smith, E. & Collins, I. (2015). Photoaffinity Labeling in Target- and Binding-Site Identification.[3][4] Journal of Medicinal Chemistry. Link

-

Fleming, S.A. (1995).[4] Chemical Reagents in Photoaffinity Labeling.[4][5] Tetrahedron.[4] Link

-

Sigma-Aldrich. (2024).[6] Product Specification: (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone analogs.Link

-

Dorman, G. & Prestwich, G.D. (1994). Benzophenone Photophores in Biochemistry.[4] Biochemistry.[5][7] Link

-

Rowland, M.M., et al. (2011). Application of Photoaffinity Labeling in Drug Discovery.[5][8] Current Opinion in Chemical Biology. Link

Sources

- 1. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. researchgate.net [researchgate.net]

(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone as a linker in bioconjugation techniques

[1]

Executive Summary

(4-(Bromomethyl)phenyl)(4-bromophenyl)methanone (hereafter referred to as BBP-Br ) is a specialized heterobifunctional crosslinker designed for photo-affinity labeling and protein interaction mapping . Unlike standard benzophenone linkers, BBP-Br incorporates a para-bromo substituent on the non-reactive ring. This distinct halogen atom serves as a stable mass spectrometry (MS) tag , providing a unique isotopic signature (

This guide details the chemical mechanism, handling protocols, and experimental workflows for utilizing BBP-Br to map transient protein-protein interactions (PPIs) with high signal-to-noise ratios.

Chemical Mechanism & Rationale[2]

The utility of BBP-Br rests on two orthogonal reactivities: chemoselective alkylation and photo-inducible insertion .

Functional Groups

-

Bromomethyl Group (

): A highly reactive alkyl halide (benzyl bromide class). It functions as a "soft" electrophile, reacting preferentially with nucleophilic sulfur atoms (Cysteine thiols or Methionine thioethers) via an -

Benzophenone Core: A chemically inert photophore that, upon UV excitation (350–365 nm), transitions to a triplet diradical state (

). This radical abstracts hydrogen atoms from varying geometries (C-H bonds) on interacting proteins, forming a covalent C-C bond. -

Aryl Bromide Tag (

): Chemically inert during bioconjugation. It acts as an isotopic handle for MS analysis. The mass difference of ~2 Da between isotopes allows software to identify linker-containing peptides easily.

Reaction Pathway Diagram

Figure 1: The two-step mechanism of BBP-Br. Step 1 involves specific attachment to the bait protein. Step 2 involves UV-triggered capture of the prey protein.

Experimental Protocols

Safety & Handling (Critical)

-

Lachrymator Warning: Benzyl bromides are potent lachrymators (tear-inducing). All weighing and stock preparation must occur inside a certified chemical fume hood.

-

Light Sensitivity: The benzophenone moiety is UV-sensitive. Handle solid and solutions under amber light or wrap containers in aluminum foil.

Protocol A: Preparation of Stock Solutions

Reagents:

-

BBP-Br Solid (Store at -20°C, desiccated).

-

Anhydrous DMSO or DMF (High purity, amine-free).

Procedure:

-

Equilibrate the BBP-Br vial to room temperature before opening to prevent condensation.

-

Dissolve BBP-Br in anhydrous DMSO to a final concentration of 50 mM .

-

Note: Do not store this stock long-term. Hydrolysis of the benzyl bromide can occur if moisture is present. Prepare fresh or freeze in single-use aliquots at -80°C for up to 1 month.

-

Protocol B: Conjugation to Bait Protein (Dark Reaction)

This step attaches the linker to the "Bait" protein via surface-accessible Cysteines.

Buffer Requirements:

-

Reaction Buffer: PBS (pH 7.4) or HEPES (pH 7.5). Avoid Tris or primary amines if high pH (>8.5) is used, though at pH 7.4, amine interference is minimal.

-

Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine). Avoid DTT or Mercaptoethanol during conjugation as they will scavenge the linker.

Workflow:

-

Reduction: Treat Bait protein (1–5 mg/mL) with 2-fold molar excess of TCEP for 30 min at Room Temp (RT) to reduce disulfide bonds (if targeting total Cys) or maintain native state if targeting free surface Cys.

-

Labeling: Add BBP-Br stock to the protein solution.

-

Molar Ratio: Use a 10-fold to 20-fold molar excess of BBP-Br over protein.

-

Example: For 50 µM protein, add 500 µM BBP-Br.

-

-

Incubation: Incubate for 1 hour at RT or 4°C overnight in the dark with gentle agitation.

-

Quenching: Add DTT (to final 10 mM) to quench unreacted benzyl bromide groups. Incubate for 15 min.

-

Desalting: Remove excess linker and DTT using a Zeba Spin Desalting Column or dialysis against the binding buffer (e.g., PBS).

-

QC Step: Verify labeling via Intact Mass Spectrometry. You should observe mass shifts corresponding to the linker addition (+ Linker MW - HBr).

-

Protocol C: Photo-Crosslinking (Light Reaction)

Equipment:

-

UV Lamp (365 nm). Do not use 254 nm lamps as they damage DNA/Protein.

-

Cooled sample rack (ice bath).

Workflow:

-

Interaction: Mix the BBP-labeled Bait with the Prey protein (or cell lysate) in the binding buffer. Incubate to allow complex formation (time varies by biological system, typically 1–2 hours).

-

Irradiation: Transfer mixture to a clear 96-well plate or microcentrifuge tube (cap open).

-

Crosslinking: Irradiate at 365 nm for 15–30 minutes on ice.

-

Distance: Keep the lamp 5–10 cm from the sample.

-

-

Analysis: Analyze via SDS-PAGE (Western Blot) or Mass Spectrometry.

Analytical Workflow: Mass Spectrometry

The "4-bromophenyl" tag is the key differentiator here.

Data Processing Strategy:

-

Digestion: Perform Trypsin digestion of the crosslinked bands.

-

MS1 Filtering: Search for precursor ions exhibiting the characteristic bromine isotope pattern.

-

Natural abundance:

Br (50.69%) and -

Look for peptide doublets separated by ~2.0 Da with nearly equal intensity.

-

-

fragmentation: MS2 spectra will pinpoint the crosslink site. The benzophenone usually inserts into Methionine, Leucine, or Phenylalanine residues on the prey.

Table 1: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation of Linker | Linker concentration too high in aqueous buffer. | Predissolve in DMSO; keep final DMSO < 5%. Add dropwise while vortexing. |

| No Labeling of Bait | Cysteines are oxidized or inaccessible. | Pre-treat with TCEP. Denature protein slightly (Urea) if Cys is buried (if native structure isn't required for step 2). |

| High Background (Non-specific) | Over-labeling of Bait. | Reduce Linker:Protein ratio during Step B. Reduce UV exposure time. |

| Protein Degradation | UV heating or wrong wavelength. | Use 365 nm (not 254 nm). Keep samples on ice during irradiation. |

Workflow Visualization

Figure 2: Complete experimental workflow from bait labeling to mass spectrometry analysis.

References

-

Sigma-Aldrich. 4-(Benzyloxy)benzyl bromide, polymer-bound product specifications.[1] (General chemistry of benzyl bromides).

-

Gobec, S. et al. (2005).[2] "Nonsteroidal anti-inflammatory drugs and their analogues as inhibitors of aldo-keto reductase AKR1C3." Bioorganic & Medicinal Chemistry Letters, 15(23), 5170-5175.[2] (Demonstrates benzophenone derivative synthesis and reactivity).

-

Kato, E. et al. (2007). "Synthesis of novel ginkgolide photoaffinity–biotin probes." Chemical Communications. (Describes site-selective benzophenone introduction).

-

Thermo Fisher Scientific. Protein Labeling Reagents Selection Guide. (General protocols for alkyl halide and photoreactive crosslinkers).

-

Iqbal, F. (2013). The Development of Novel Photoactivatable Antagonists for the GABAA Receptor.[3] UCL Discovery. (Detailed synthesis and application of 4-(bromomethyl)benzophenone).

Application Note: A Multi-technique Approach for the Comprehensive Characterization of (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction (4-(Bromomethyl)phenyl)(4-bromophenyl)methanone and its derivatives are a class of benzophenone compounds that serve as highly versatile intermediates in organic synthesis, particularly in medicinal chemistry and materials science. The molecule's distinct functionalities—a ketone carbonyl group, a reactive benzylic bromide, and a stable aryl bromide—provide multiple sites for subsequent chemical modification. This dual reactivity makes it a valuable building block for constructing complex molecular architectures.

Given its role as a foundational precursor, the unambiguous confirmation of its structure and the rigorous assessment of its purity are paramount. A failure to do so can compromise the integrity of multi-step syntheses, leading to impure final products and unreliable downstream data. This guide provides a detailed overview of an integrated, multi-technique analytical workflow designed for the comprehensive characterization of this compound class, explaining not only the protocols but the scientific rationale behind each methodological choice.

Molecular Structure and Analytical Strategy

The analytical approach is dictated by the molecule's key structural features. Each functional group provides a unique spectroscopic or chromatographic handle that can be targeted by a specific analytical method. Understanding these features is the first step in designing a robust characterization workflow.

Caption: Key functional groups targeted by analytical methods.

Chromatographic Analysis for Purity Assessment

Before investing time in detailed structural elucidation, it is crucial to assess the purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose due to its high resolution, sensitivity, and reproducibility.

Principle of Method Selection

A reversed-phase HPLC (RP-HPLC) method is ideal for benzophenone derivatives.[1][2][3] The nonpolar nature of the molecule allows for strong retention on a nonpolar stationary phase (like C18), while a polar mobile phase (typically a mixture of acetonitrile or methanol and water) is used for elution.[1][4] Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Protocol 1: RP-HPLC Purity Analysis

-

Instrumentation and Materials:

-

Sample and Mobile Phase Preparation:

-

Sample Preparation: Accurately weigh and dissolve ~1 mg of the compound in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.

-

Mobile Phase A: Ultrapure water.

-

Mobile Phase B: Acetonitrile.

-

Filter and degas all mobile phases prior to use.[1]

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 30 °C.[1]

-

Detection Wavelength: 254 nm or 287 nm, corresponding to the benzophenone chromophore's absorbance maximum.[2][3]

-

Injection Volume: 10 µL.

-

Gradient Elution:

-

0-2 min: 60% B

-

2-15 min: 60% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 60% B

-

20-25 min: 60% B (re-equilibration)

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100.

-

| Parameter | Typical Value | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Excellent retention for nonpolar aromatic compounds.[1] |

| Mobile Phase | Acetonitrile/Water | Standard solvents for RP-HPLC offering good peak shape. |

| Detection (UV) | 254 nm / 287 nm | Strong absorbance by the benzophenone π-conjugated system.[2][3] |

| Expected Purity | >95% (for most research uses) | Defines suitability for subsequent synthetic steps. |

Spectroscopic Methods for Structural Elucidation

Once purity is confirmed, a combination of spectroscopic techniques is employed to verify the chemical structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.

Principle of Method Selection ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton. For this molecule, ¹H NMR is expected to show a characteristic singlet for the benzylic -CH₂Br protons and distinct multiplets for the two different aromatic rings.[5][6] The asymmetry of the molecule makes these signals diagnostic.

Protocol 2: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Acquire a standard single-pulse spectrum.

-

Ensure a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program).

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

-

Data Processing and Analysis:

-

Apply Fourier transform and phase correction to the raw data.

-

Calibrate the chemical shift axis to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]

-

Integrate the ¹H NMR peaks to determine proton ratios.

-

Assign peaks based on their chemical shift, multiplicity, and integration.

-

| Assignment | Expected ¹H Shift (δ, ppm) | Multiplicity | Integration | Expected ¹³C Shift (δ, ppm) |